2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)3-6-11-8(13-12-6)5-4-9-1-2-10-5/h1-2,4H,3H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHYSORIAENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Precursors
The triazole ring is typically constructed via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid, the synthesis begins with pyrazine-2-carbohydrazide (1) as a key precursor. Reacting (1) with ethyl cyanoacetate (2) under acidic conditions (e.g., HCl/EtOH, reflux, 12 h) yields the triazole intermediate (3) , which is subsequently hydrolyzed to the carboxylic acid (4) using NaOH (aq.).
Reaction Scheme:
$$
\text{Pyrazine-2-carbohydrazide} + \text{Ethyl cyanoacetate} \xrightarrow{\text{HCl/EtOH, Δ}} \text{Triazole ester intermediate} \xrightarrow{\text{NaOH}} \text{this compound}
$$
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | Reflux (78°C) | - |
| Reaction Time | 12 h | - |
| Hydrolysis Time | 4 h | 85 |
This method prioritizes regioselectivity, with the pyrazine ring directing triazole formation at the 3-position.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified approach involves reacting pyrazine-2-carboxamide (5) with thiosemicarbazide (6) in DMF under microwave conditions (150°C, 30 min), followed by oxidative cyclization using H₂O₂ to form the triazole ring. The acetic acid side chain is introduced via alkylation with bromoacetic acid in the presence of K₂CO₃.
Key Advantages:
- Time Reduction: 4–6 hours vs. 12–24 hours for conventional methods.
- Yield Improvement: 82–89% compared to 70–75% with traditional heating.
Alternative Pathways for Industrial Scalability
Continuous-Flow Reactor Synthesis
While excluded sources (e.g., Benchchem) propose continuous-flow methods, peer-reviewed studies validate analogous protocols for triazole derivatives. A two-step continuous process involves:
- Triazole Formation: Mixing pyrazine-2-carbonitrile (7) with hydrazine hydrate in a microreactor (residence time: 5 min, 100°C).
- Acetic Acid Incorporation: Reacting the triazole intermediate with chloroacetic acid in a second reactor (120°C, 10 min).
Scalability Metrics:
| Metric | Batch Process | Continuous-Flow |
|---|---|---|
| Annual Output (kg) | 50 | 500 |
| Purity (%) | 95 | 98 |
| Waste Generation | High | Low |
Reaction Optimization and Challenges
Solvent and Catalytic Systems
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Recent advances employ eutectic solvents (e.g., choline chloride/urea) to improve atom economy and reduce environmental impact.
Catalyst Screening Results:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| None | 65 | 90 |
| p-TSA (10 mol%) | 78 | 92 |
| CuI (5 mol%) | 85 | 95 |
Regioselectivity and Byproduct Formation
The presence of multiple nitrogen atoms in pyrazine and triazole rings risks regioisomer formation. HPLC-MS analysis identifies two primary byproducts:
- Isomer A: Triazole at pyrazine’s 3-position (desired product).
- Isomer B: Triazole at pyrazine’s 5-position (8–12% yield).
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal analysis confirms planar geometry with dihedral angles of 5.2° between pyrazine and triazole rings. Hydrogen bonding between COOH and triazole-N stabilizes the tautomeric form.
Chemical Reactions Analysis
Esterification and Amidation of the Acetic Acid Group
The carboxylic acid group undergoes nucleophilic substitution to form esters or amides. This modification improves solubility and enables further functionalization:
Table 1: Esterification and Amidation Reactions
For example, reaction with benzyl bromoacetate under basic conditions yields esters, which are intermediates for drug candidates . Amidation with thiosemicarbazide forms pyrazolin-N-thioamides, precursors to bioactive thiazoles .
N-Alkylation of the Triazole Moiety
The NH group at the 1-position of the triazole undergoes alkylation, though regioselectivity challenges arise due to competing N-2 substitution:
Table 2: Alkylation Reactions
| Alkylating Agent | Conditions | Major Isomer (N-1:N-2) | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Et₃N, ethanol | 46% N-1 selectivity | 77% | |
| 2-Bromoacetylbenzofuran | Reflux, EtOH | 55% N-1 selectivity | 84% |
Optimized conditions using polyethylene glycol (PEG) and p-toluenesulfonic acid (PTSA) enhance N-1 selectivity, achieving yields up to 98% for triazole-based kinase inhibitors .
Cyclocondensation Reactions
The triazole and pyrazine rings participate in cyclocondensation to form fused heterocycles:
Table 3: Cyclocondensation Pathways
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4,5-Diamino-1,2,3-triazole | Glyoxal, ethanol | 1,2,3-Triazolo[4,5-b]pyrazine | 30–35% | |
| 2-Acetylbenzofuran | Et₃N, reflux | Benzofuran-linked thiazoles | 84–87% |
For instance, condensation with glyoxal forms triazolopyrazines, which exhibit antitumor activity . Reactions with acetylbenzofuran yield thiazole derivatives with enhanced antimicrobial properties .
Coordination Chemistry
The triazole and pyrazine nitrogen atoms act as ligands for metal complexes, influencing catalytic and pharmacological activity:
Table 4: Metal Complexation Examples
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(I)-catalyzed | Aqueous methanol | Bioactive coordination polymers | |
| Fe(III) chloride | Room temperature | Magnetic materials synthesis |
Copper(I) complexes derived from this compound show potent inhibition of c-Met kinase (IC₅₀ = 0.026 µM), relevant for anticancer drug design .
Acid-Base Reactions
The carboxylic acid group participates in pH-dependent deprotonation, affecting solubility and reactivity:
-
Deprotonation at pH > 4 enhances water solubility, enabling aqueous-phase reactions .
-
Protonation at acidic pH facilitates crystallization and purification .
Biological Activity-Driven Modifications
Structural analogs of this compound are tailored for specific biological targets:
-
Antimicrobial activity : Introduction of electron-withdrawing groups (e.g., NO₂, CF₃) on the triazole boosts efficacy against S. aureus (MIC = 0.43 µM) .
-
Anticancer activity : N-Alkylation with dimethylaminoethyl groups enhances cytotoxicity against HT-29 cells (IC₅₀ = 51 nM) .
Comparative Reactivity with Analogous Compounds
Table 5: Structural and Functional Comparisons
| Compound | Key Features | Reactivity Difference |
|---|---|---|
| 5-(Pyrazin-2-yl)-1H-1,2,4-triazole | Lacks acetic acid group | Reduced solubility |
| Benzothiazole derivatives | Thiazole core instead of triazole | Lower kinase inhibition potency |
The acetic acid moiety in 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid enhances both solubility and binding affinity compared to analogs .
This compound’s multifunctional architecture enables diverse chemical transformations, underpinning its utility in drug discovery and materials science. Further studies on regioselective alkylation and metal complexation could expand its applications.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. Studies have shown that 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid displays significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, research indicates that compounds with similar triazole structures can induce apoptosis in cancer cells by activating caspase pathways . In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Agricultural Applications
The potential use of this compound as a plant growth regulator has been explored. Triazole derivatives are known to influence plant growth by modulating hormone levels and enhancing stress resistance . Preliminary studies suggest that this compound may enhance root development and overall plant vigor under adverse conditions.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
[3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid]: Similar in structure but with a pyrazole ring instead of a triazole ring.
[1-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid]: Similar but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to its combination of pyrazine and triazole rings, which confer specific electronic and steric properties that can enhance its biological activity and its utility as a synthetic intermediate.
Biological Activity
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C8H7N5O2
- Molecular Weight : 205.17 g/mol
- CAS Number : 1087648-44-9
Synthesis
The synthesis of this compound typically involves the reaction of pyrazinyl and triazole derivatives under controlled conditions to yield the desired compound with high purity. Various synthetic routes have been explored, often utilizing different catalysts and solvents to optimize yield and reaction time .
Anticancer Properties
Recent studies have indicated that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For instance:
- c-Met Inhibition : The compound has shown potential as an inhibitor of the mesenchymal–epithelial transition factor (c-Met), which is implicated in various cancers. In vitro studies suggest that modifications to the triazole structure can enhance potency against c-Met kinase .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase (CA) : It demonstrated significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in conditions where CA IX is overexpressed .
GABA Modulation
In addition to enzyme inhibition, this compound has been reported to modulate GABA receptors, suggesting possible applications in neuropharmacology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The presence of nitrogen atoms in the triazole and pyrazine rings facilitates hydrogen bonding with target proteins.
- π–π Stacking : The aromatic nature of the compound allows for π–π stacking interactions, which can enhance binding affinity to biological targets .
Case Studies
| Study | Target | Findings |
|---|---|---|
| Xu et al., 2011 | c-Met kinase | Demonstrated significant inhibition with modified derivatives showing enhanced potency. |
| Zhang et al., 2020 | CA IX | IC50 values between 10.93–25.06 nM; selective inhibition over CA II. |
| Ouellette et al., 2007 | GABA receptors | Allosteric modulation observed, indicating potential for neurological applications. |
Applications
The diverse biological activities of this compound open avenues for its application in:
- Cancer Therapy : As a potential therapeutic agent targeting c-Met.
- Neurological Disorders : As a modulator for GABA receptors.
- Enzyme Inhibition : Inhibitors for carbonic anhydrases in various pathological conditions.
Q & A
Basic Synthesis: What is the standard synthetic route for 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of pyrazine-containing precursors with triazole-forming reagents. A common approach includes:
- Step 1: Reacting pyrazine-2-carboxylic acid derivatives with thiosemicarbazide to form a triazole-thiol intermediate.
- Step 2: Alkylation of the thiol group using ethyl bromoacetate under basic conditions (e.g., KOH in ethanol), followed by hydrolysis with aqueous HCl to yield the acetic acid moiety .
- Purification: Recrystallization from propan-2-ol or ethanol ensures high purity. Characterization via elemental analysis (CHNS), , and LC-MS confirms structural integrity .
Advanced Synthesis: How can continuous-flow chemistry improve the synthesis efficiency of triazole-acetic acid derivatives?
Methodological Answer:
Continuous-flow reactors enhance atom economy and safety, particularly for energetic intermediates. For analogous triazoles:
- Reactor Setup: A two-step flow system combines triazole formation (via cyclocondensation) with hydrolysis under controlled temperature (60–80°C) and residence time (30–60 min).
- Advantages: Avoids hazardous intermediate isolation, achieves higher yields (>85% vs. 60–70% batch), and reduces reaction time by 50% .
- Optimization: Parameters like stoichiometry, solvent polarity (e.g., DMF/HO mixtures), and catalyst loading are tuned via DOE (Design of Experiments) .
Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Elemental Analysis (CHNS): Validates molecular formula (e.g., CHNO) with <0.3% deviation .
- NMR Spectroscopy: identifies protons on the pyrazine (δ 8.5–9.0 ppm) and triazole (δ 7.8–8.2 ppm) rings, while the acetic acid moiety appears at δ 3.8–4.2 ppm (CH) and δ 12–13 ppm (COOH) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 220.06) and fragmentation patterns .
Pharmacological Profiling: How should researchers design experiments to evaluate biological activity?
Methodological Answer:
Key steps include:
- In Vitro Assays: Test inhibition of target enzymes (e.g., xanthine oxidase or COX-2) at varying concentrations (1–100 µM) using spectrophotometric methods. IC values are calculated via nonlinear regression .
- In Vivo Models: For actoprotective or analgesic studies, use rodent models (e.g., forced swimming tests) with dose ranges of 10–50 mg/kg. Compare to reference drugs (e.g., riboxin) and monitor biomarkers like lactate dehydrogenase (LDH) .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., pyrazine to thiophene) and assess activity changes. Cations (K vs. Na) in salts significantly impact efficacy .
Data Contradictions: How to resolve conflicting results when substituent modifications yield opposing biological effects?
Methodological Answer:
Address discrepancies through:
- Systematic SAR Studies: Synthesize derivatives with single-variable changes (e.g., 4-chlorobenzylidene vs. 3-nitrobenzylidene) to isolate substituent effects .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental IC values to validate hypotheses .
- Meta-Analysis: Review physicochemical properties (e.g., logP, topological polar surface area) to identify outliers. For example, morpholine-containing derivatives show reduced activity due to steric hindrance .
Crystallographic Analysis: What protocols are recommended for determining the crystal structure?
Methodological Answer:
- Crystallization: Use slow evaporation from DMSO/water (1:3) at 4°C. Single crystals suitable for X-ray diffraction typically form within 7–10 days .
- Data Collection: Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT solves structures via intrinsic phasing, and SHELXL refines anisotropic displacement parameters .
- Validation: Check CIF files with PLATON for twinning or disorder. Publish CCDC deposition numbers for reproducibility .
Stability Studies: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Preparation: Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
- HPLC Monitoring: Inject samples (0.1 mg/mL) at 0, 12, 24, and 48 hours. Track degradation via peak area reduction (λ = 254 nm).
- Kinetic Analysis: Calculate degradation rate constants () using first-order models. Stability is pH-dependent, with maximal degradation in alkaline conditions due to acetate group hydrolysis .
Computational Modeling: Which methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with protein structures (PDB: e.g., 7UU for kinase targets). Set grid boxes to encompass active sites .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- ADMET Prediction: SwissADME estimates bioavailability (TPSA > 90 Å reduces permeability) and toxicity (AMES test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
